molecular formula C19H14ClFN6OS B2812855 N-(3-chloro-4-methylphenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide CAS No. 863460-03-1

N-(3-chloro-4-methylphenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide

Cat. No. B2812855
M. Wt: 428.87
InChI Key: RNWUXBXWBPJBHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-methylphenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H14ClFN6OS and its molecular weight is 428.87. The purity is usually 95%.
BenchChem offers high-quality N-(3-chloro-4-methylphenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chloro-4-methylphenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor and Antimicrobial Activities

Antitumor Potential

Research has shown that derivatives of triazolopyrimidines exhibit significant anticancer properties. For instance, a series of [1,2,4]triazolo[1,5-a]pyrimidines were identified as anticancer agents with a unique mechanism of tubulin inhibition, highlighting their potential in overcoming multidrug resistance (Zhang et al., 2007). Another study synthesized thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives, demonstrating potent anticancer activity against several human cancer cell lines, comparable to doxorubicin, a standard anticancer drug (Hafez & El-Gazzar, 2017).

Antimicrobial Efficacy

Pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-ones were synthesized and evaluated for their antimicrobial activities. The compounds displayed excellent activity against a range of tested microorganisms, emphasizing their potential as antimicrobial agents (Farghaly & Hassaneen, 2013).

Imaging and Radiolabeling Applications

Radioligand Development

A novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, including DPA-714, has been reported as selective ligands for the translocator protein (18 kDa), suitable for imaging with positron emission tomography (PET) (Dollé et al., 2008). This highlights the compound's application in developing radioligands for neurological research.

Bioactivity Amplification

Enhancement of Phleomycin Activity

Compounds such as 2-(s-triazolo[4,3-a]pyridin-2'-ylthio)acetamide have been identified for their role in amplifying the activity of phleomycin against E. coli, showcasing the compound's utility in enhancing the efficacy of existing antibiotics (Brown et al., 1978).

properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClFN6OS/c1-11-2-5-13(8-15(11)20)24-16(28)9-29-19-17-18(22-10-23-19)27(26-25-17)14-6-3-12(21)4-7-14/h2-8,10H,9H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNWUXBXWBPJBHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClFN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-methylphenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide

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